molecular formula C10H9F3O B1333452 (3,4,4-Trifluorobut-3-enyloxy)benzene CAS No. 261761-15-3

(3,4,4-Trifluorobut-3-enyloxy)benzene

Cat. No.: B1333452
CAS No.: 261761-15-3
M. Wt: 202.17 g/mol
InChI Key: AFEXNMDZJPEEBE-UHFFFAOYSA-N
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Description

(3,4,4-Trifluorobut-3-enyloxy)benzene is a fluorinated aromatic ether characterized by a benzene ring substituted with an oxygen-linked trifluorobutene chain. The butene chain features fluorine atoms at positions 3, 4, and 4, creating a unique electronic and steric profile. This compound is of interest in materials science and medicinal chemistry due to fluorine’s ability to modulate lipophilicity, metabolic stability, and intermolecular interactions .

Properties

IUPAC Name

3,4,4-trifluorobut-3-enoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c11-9(10(12)13)6-7-14-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEXNMDZJPEEBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC(=C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380363
Record name 3,4,4-trifluorobut-3-enoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261761-15-3
Record name 3,4,4-trifluorobut-3-enoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

(3,4,4-Trifluorobut-3-enyloxy)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Agrochemical Applications

Insecticidal and Nematicidal Properties

One of the most significant applications of (3,4,4-Trifluorobut-3-enyloxy)benzene is its use in agrochemicals. Research indicates that this compound exhibits notable insecticidal , nematicidal , and fungicidal activities. For instance, it has been incorporated into formulations targeting various agricultural pests, including nematodes and insects that affect crop yields.

  • Case Study: Efficacy Against Nematodes
    A study highlighted the effectiveness of this compound derivatives against plant-parasitic nematodes such as Meloidogyne spp. The compound demonstrated significant nematicidal activity, leading to reduced nematode populations and improved plant health outcomes. This was attributed to its ability to disrupt the nematode life cycle through various mechanisms such as immobilization and hatch prevention .
CompoundTarget PestEfficacyReference
This compoundMeloidogyne spp.High
This compoundLepidoptera pestsModerate

Medicinal Chemistry

Potential Therapeutic Uses

The structural characteristics of this compound make it a candidate for further exploration in medicinal chemistry. Its fluorinated nature can enhance the pharmacokinetic properties of drug candidates. Research has suggested that compounds with similar structures can exhibit anti-inflammatory and anti-cancer activities.

  • Case Study: Anti-Cancer Activity
    A recent exploration into fluorinated compounds indicated that derivatives of this compound could inhibit specific cancer cell lines through apoptosis induction. This suggests potential for development as a therapeutic agent in oncology .

Materials Science

Use in Polymer Chemistry

This compound has also found applications in materials science, particularly in the development of advanced polymers. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance.

  • Case Study: Polymer Blends
    Research demonstrated that polymers blended with this compound exhibited improved mechanical properties and thermal degradation profiles compared to unmodified polymers. These enhancements make them suitable for applications in coatings and high-performance materials .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural differentiators are its ether linkage and trifluorobutene substituent. Below is a comparison with structurally related benzene derivatives from literature and databases:

Table 1: Structural Comparison of Selected Benzene Derivatives
Compound Name CAS Number Substituent Functional Groups Molecular Formula
(3,4,4-Trifluorobut-3-enyloxy)benzene Not available Trifluorobut-3-enyloxy Ether, Fluorinated alkene C₁₀H₉F₃O
Benzenethiol 108-98-5 -SH Thiol C₆H₆S
Benzeneacetaldehyde 122-78-1 -CH₂CHO Aldehyde C₈H₈O
(1-Ethyloctyl)benzene 4621-36-7 1-Ethyloctyl Alkyl C₁₆H₂₆

Key Observations :

  • Electronic Effects: The trifluorobutene group introduces strong electron-withdrawing effects, contrasting with the electron-donating alkyl chain in (1-ethyloctyl)benzene .
  • Functional Group Reactivity : Unlike benzenethiol (acidic -SH group) or benzeneacetaldehyde (reactive aldehyde), the ether linkage in the target compound offers stability under basic conditions but susceptibility to acid-catalyzed cleavage.

Physicochemical Properties

Fluorination significantly impacts physical properties.

Table 2: Hypothetical Physicochemical Properties Based on Substituent Effects
Property This compound Benzenethiol (1-Ethyloctyl)benzene
Boiling Point Moderate-High (est. 180–220°C) 169°C ~300°C
Water Solubility Low (fluorine enhances lipophilicity) Slight Insoluble
Chemical Stability High (C-F bond strength) Moderate High

Notes:

  • The trifluorobutene group likely increases thermal stability compared to non-fluorinated analogs like (1-ethyloctyl)benzene.
  • Benzenethiol’s lower boiling point reflects its smaller molecular weight and weaker intermolecular forces compared to the fluorinated compound.

Biological Activity

(3,4,4-Trifluorobut-3-enyloxy)benzene is a synthetic organic compound notable for its unique trifluorobut-3-enyloxy functional group attached to a benzene ring. This compound has garnered attention in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.

  • Molecular Formula : C10H9F3O
  • Molar Mass : 202.17 g/mol
  • Structure : The compound features a benzene ring substituted with a trifluorobut-3-enyloxy group, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This inhibition alters enzymatic activity and can affect metabolic pathways within cells.
  • Gene Expression Modulation : It has been shown to influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
  • Cell Signaling Pathways : The compound affects cell signaling pathways, which can lead to changes in cell proliferation and survival.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies. The following table summarizes key findings:

Activity Effect Reference
Enzyme InhibitionInhibits enzymes involved in metabolic pathways
Antimicrobial PropertiesDemonstrated efficacy against certain bacterial strains
Cytotoxic EffectsInduces apoptosis in cancer cell lines
Herbicidal ActivityEffective against specific weed species

Case Study 1: Enzyme Inhibition

A study explored the inhibitory effects of this compound on various metabolic enzymes. It was found that at low concentrations, the compound effectively inhibited target enzymes without significant cytotoxicity. However, at higher doses, it exhibited toxic effects on normal cellular functions.

Case Study 2: Antimicrobial Efficacy

Research indicated that this compound showed promising antimicrobial properties against several strains of bacteria. The compound was tested in vitro and demonstrated a minimum inhibitory concentration (MIC) that suggests potential use as an antimicrobial agent.

Case Study 3: Cytotoxicity in Cancer Models

In vitro studies on cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. This effect was dose-dependent and highlighted the compound's potential as an anticancer agent.

Pharmacokinetics and Toxicology

The pharmacokinetics of this compound are still under investigation; however, preliminary data suggest it has moderate bioavailability. Toxicological assessments indicate that while the compound shows therapeutic potential at lower doses, higher doses can lead to adverse effects such as cellular damage and disruption of normal physiological processes.

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